Alfasone; Alphasone

Catalog No.
S15375848
CAS No.
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfasone; Alphasone

Product Name

Alfasone; Alphasone

IUPAC Name

(10R,13S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21+/m0/s1

InChI Key

CXDWHYOBSJTRJU-LIASXULMSA-N

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Isomeric SMILES

CC(=O)[C@]1(C(CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)O

Alfasone, also known as Alphasone or Algestone acetophenide, is a synthetic steroid derived from progesterone. It possesses a complex structure characterized by a pregn-4-ene backbone, with specific modifications including oxo groups at positions 3 and 20, and hydroxyl groups at positions 16 and 17. The compound is primarily recognized for its use in hormonal therapies and contraceptive formulations. It has been studied for its pharmacological properties, particularly in the context of progestin activity, where it serves as a long-lasting injectable contraceptive when combined with estrogen .

Typical of steroid derivatives. Notably, it can be subjected to oxidation and reduction processes, which modify its functional groups. The synthesis of Alfasone often involves the cyclization of hydroxyl groups into acetophenide moieties, leading to unique structural features that enhance its biological activity. For instance, the reaction of Algestone with acetophenone yields Alfasone through an acetal formation process .

Alfasone exhibits significant biological activity as a progestin, influencing reproductive functions by mimicking the effects of natural progesterone. Its primary actions include:

  • Regulation of Menstrual Cycle: By modulating uterine lining growth and maintenance.
  • Contraceptive Effects: Preventing ovulation when used in combination with estrogen.
  • Anti-inflammatory Properties: Its acetonide form is utilized topically for inflammation management .

The pharmacokinetics of Alfasone indicate a prolonged half-life, allowing for extended effectiveness in therapeutic applications .

The synthesis of Alfasone typically involves several key steps:

  • Starting Material: The process often begins with 17α-hydroxyprogesterone.
  • Oxidation: Hydroxyl groups are oxidized to form ketones.
  • Cyclization: The formation of acetophenide occurs through the reaction with acetophenone.
  • Purification: The final product is purified using techniques such as chromatography.

Various methods have been documented in literature, emphasizing the importance of reaction conditions in achieving high yields and desired purity levels .

Several compounds share structural similarities with Alfasone, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
AlgestonePregnane steroidProgestin activity; used in hormonal therapies
Medroxyprogesterone acetateSynthetic progestinLong-acting contraceptive; anti-cancer properties
Hydroxyprogesterone caproateProgestinUsed in hormone replacement therapy
Chlormadinone acetateSynthetic progestinAnti-androgenic effects; used in contraceptives
Cyproterone acetateProgestin/anti-androgenTreatment for androgen-related disorders

Alfasone's uniqueness lies in its specific acetophenide modification, which enhances its stability and prolongs its action compared to other similar compounds. This modification allows for distinct pharmacological profiles that are advantageous in clinical applications .

Critical Analysis of Multi-Step Synthesis Protocols

The industrial synthesis of Alfasone follows established steroid manufacturing principles that have evolved significantly since the development of the Marker degradation pathway in the 1930s [4] [5]. The classical Marker degradation represents a three-step synthetic route developed by American chemist Russell Earl Marker between 1938-1940, which established the foundation for modern steroid synthesis from plant steroids [4]. This methodology initially utilized diosgenin extracted from yam tubers as the primary starting material, yielding 16-dehydropregnenolone through a series of controlled degradation steps [6] [4].

Contemporary multi-step synthesis protocols for steroid compounds like Alfasone typically involve several critical phases. The initial phase focuses on the preparation of the core steroid backbone through either chemical synthesis or biotransformation processes [7] [8]. Modern industrial processes have largely moved beyond the limitations of classical chemical synthesis, which historically required up to 31 steps with mass yields as low as 0.16% [7]. Current methodologies achieve significantly improved efficiency through the integration of microbiological and chemical processes [8].

The synthesis pathway for Alfasone-related compounds typically begins with readily available steroid precursors such as progesterone derivatives or 17α-hydroxyprogesterone [9]. The multi-step protocol involves several key transformations: hydroxylation reactions to introduce functional groups at specific positions, protection and deprotection strategies to control regioselectivity, and cyclization reactions to form the characteristic acetophenide modifications [10] [11]. Research has demonstrated that the introduction of acetophenide groups at the 16α and 17α positions requires careful control of reaction conditions to achieve the desired stereochemistry [11].

Synthesis MethodStarting MaterialKey StepsTypical Yield
Marker Degradation (Classical)Diosgenin from yam tubers3-step degradation pathwayVariable (historically low)
Microbial BiotransformationPhytosterols (sitosterol, cholesterol)Microbial side-chain cleavage60-85% conversion
Chemical HydroxylationProgesterone derivativesMulti-step chemical modificationModerate yields
Electrochemical OxidationCorticosteroidsAnodic oxidation processesEnhanced efficiency
Cytochrome P450 CatalysisSteroid precursorsEnzymatic hydroxylationHigh selectivity

Advanced synthesis protocols have incorporated electrochemical strategies that provide mild, safe, and sustainable approaches for steroid preparation [12]. These electrochemical methods enable reagent-free and catalyst-free protocols for the removal of carbon-17 side chains from corticosteroids, facilitating one-pot, multistep procedures for androgen steroid synthesis [12]. The electrochemical approach represents a significant advancement in green chemistry applications for steroid manufacturing, reducing waste generation and improving atom economy [12].

Catalytic Systems in Steroidal Backbone Functionalization

The functionalization of steroidal backbones relies heavily on sophisticated catalytic systems that enable precise modifications while maintaining structural integrity [13] [14]. Cytochrome P450 enzymes represent the most significant class of catalysts in steroid biosynthesis and industrial manufacturing, dominating steroid metabolism through their ability to catalyze complex oxidation reactions [14] [15]. These heme-containing enzymes activate molecular oxygen utilizing nicotinamide adenine dinucleotide phosphate hydrogen as an electron donor, incorporating one oxygen atom into the substrate while reducing the other to water [16].

Cytochrome P450 enzymes involved in steroidogenesis can be classified into two distinct groups based on their intracellular location and electron transfer mechanisms [16]. Type I enzymes are located within the inner mitochondrial membrane and depend on ferredoxin and ferredoxin reductase for electron delivery from nicotinamide adenine dinucleotide phosphate hydrogen [16]. Type II enzymes are found in the endoplasmic reticulum and rely on cytochrome P450 oxidoreductase for electron delivery, containing both flavin adenine dinucleotide and flavin mononucleotide cofactors [16].

The catalytic mechanism of steroidogenic cytochrome P450 enzymes involves multiple reactive intermediates, with the perferryl oxygen species (formally iron-oxygen with +3 oxidation state) serving as the primary oxidizing agent for simple carbon-hydroxylation reactions [14] [15]. However, more complex steroid transformations involving carbon-carbon bond scission utilize different mechanisms, including ferric peroxide anion species [14]. Recent mechanistic studies have established that cytochrome P450 19A1 and 51A1 employ ferric peroxide anion rather than perferryl ion complexes as their dominant catalytic species [14].

Mycobacterial strains represent another crucial catalytic system in industrial steroid production, with several species capable of naturally metabolizing sterols such as cholesterol and phytosterols [7] [17]. These microorganisms serve as biocatalysts to transform phytosterols into steroidal intermediates, which subsequently undergo chemical processes to produce active pharmaceutical ingredients [7] [8]. The incorporation of mycobacterial biotransformation has markedly reduced the number of required chemical steps in steroid synthesis processes, from 31 steps to approximately 11 steps, while significantly decreasing production costs [7] [8].

Catalyst TypeFunctionAdvantagesIndustrial Application
Cytochrome P450 EnzymesHydroxylation, C-C bond cleavageHigh selectivity, mild conditionsPharmaceutical manufacturing
Mycobacterial StrainsSterol biotransformationEnvironmentally friendlyLarge-scale production
Chemical CatalystsOxidation, reduction reactionsEstablished protocolsTraditional synthesis
Electrochemical SystemsSide-chain cleavageSustainable approachGreen chemistry processes
Lewis Acid CatalystsSteroidation reactionsExcellent regioselectivitySpecialized modifications

Advanced catalytic systems have emerged that utilize scandium triflate as a Lewis acid catalyst for steroidation reactions [18]. These systems demonstrate exceptional regioselectivity and diastereoselectivity in carbon-3 functionalized steroid synthesis, generating novel steroid chimeras under mild conditions within one hour [18]. The mechanism involves controlled retro-i-steroid rearrangement of kinetically favored carbon-6 i-steroid intermediates, catalyzed by in-situ generated protonic acid catalysts [18].

The development of engineered biocatalysts has further enhanced the efficiency of steroid hydroxylation processes [9] [19]. These systems incorporate optimized electron transfer mechanisms and improved cofactor regeneration strategies, achieving biotransformation yields that exceed previous benchmarks [9]. Site-directed mutagenesis approaches have been employed to modify substrate access channels in cytochrome P450 enzymes, with specific amino acid substitutions significantly affecting conversion rates and product selectivity [19].

Byproduct Management in Large-Scale Manufacturing

Effective byproduct management in large-scale steroid manufacturing requires comprehensive strategies that address both environmental sustainability and economic efficiency [20] [21]. The pharmaceutical industry has increasingly adopted green chemistry principles to minimize waste generation, reduce hazardous material usage, and enhance process robustness [21]. Contemporary steroid manufacturing processes generate various categories of byproducts, including unreacted starting materials, side-chain cleavage products, oxidation byproducts, solvent residues, and microbial biomass from biotransformation processes [17] [22].

The management of unreacted starting materials represents a critical aspect of byproduct utilization in steroid synthesis [17] [22]. Advanced recycling and reprocessing protocols have been developed to recover and reuse valuable steroid precursors, significantly reducing raw material costs and waste generation [22]. Studies have demonstrated successful isolation of sitosterol from tall-oil, a waste effluent from the paper industry, with the purified fraction achieving steroid intermediate yields comparable to pure sitosterol [22]. This approach exemplifies the circular economy principles applied to steroid manufacturing, where industrial waste streams become valuable feedstock for pharmaceutical production [22].

Side-chain cleavage products generated during steroid synthesis often possess intrinsic value as pharmaceutical intermediates or can be chemically converted to useful compounds [17] [23]. The mycobacterial biotransformation of sterols produces various carbon-19 steroids, including androst-4-ene-3,17-dione, androsta-1,4-diene-3,17-dione, and 9α-hydroxy-androst-4-ene-3,17-dione, which serve as crucial intermediates for adrenal and sex hormone production [17]. Strategic pathway engineering enables the selective production of specific steroid intermediates while minimizing unwanted byproducts through targeted enzyme modification [17].

Byproduct CategoryManagement StrategyEnvironmental ImpactEconomic Benefit
Unreacted Starting MaterialsRecycling and reprocessingReduced waste generationCost reduction through reuse
Side-Chain Cleavage ProductsChemical conversion to useful intermediatesMinimized disposal requirementsValue-added product generation
Oxidation ByproductsPurification and separationLower environmental burdenImproved process efficiency
Solvent ResiduesSolvent recovery systemsDecreased solvent emissionsReduced disposal costs
Microbial BiomassBiomass utilizationSustainable bioprocessingEnhanced sustainability

Solvent management constitutes a major component of byproduct handling in steroid manufacturing processes [21]. Advanced solvent recovery systems have been implemented to reclaim and purify organic solvents used in extraction, purification, and crystallization steps [21]. These systems typically achieve recovery rates exceeding 90%, substantially reducing both environmental impact and operational costs [21]. The implementation of cleaner reaction conditions has improved efficiency by 50% in final recrystallization processes regarding solvent usage, while simultaneously reducing hazardous waste streams [21].

Microbial biomass generated from biotransformation processes presents both challenges and opportunities in byproduct management [23]. The biomass contains valuable cellular components that can be recovered and utilized for various applications, including enzyme production, nutrient supplementation, and biofuel generation [23]. Advanced bioprocessing techniques enable the extraction of residual steroid compounds from spent biomass, further improving overall process yields [23].

The regulatory framework governing byproduct management in pharmaceutical manufacturing requires adherence to Good Manufacturing Practice guidelines [20]. These regulations mandate proper identification, handling, and disposal of waste materials, with specific requirements for sewage, refuse, and gaseous byproducts from manufacturing operations [20]. Compliance with these standards necessitates comprehensive waste characterization, appropriate containment systems, and validated disposal procedures [20].

The molecular basis for Alfasone's progestogenic activity lies in its specific interaction patterns with progesterone receptors, which exhibit distinctive binding kinetics compared to natural progesterone [1] [3]. Alfasone functions as a progesterone receptor agonist through a mechanism involving direct binding to the ligand-binding domain of the progesterone receptor, followed by conformational changes that activate the receptor's transcriptional machinery [4].

The binding dynamics of steroid receptors, including those activated by Alfasone, demonstrate that hormone binding significantly accelerates both association and dissociation kinetics with target DNA sequences [3]. Specifically, the presence of functional steroids increases the on-rate of receptor binding to DNA fragments by 2- to 5-fold, while simultaneously accelerating the off-rate by 10- to 20-fold [3]. This kinetic modulation represents a fundamental mechanism by which ligand binding influences the temporal aspects of gene regulation.

Alfasone's structural characteristics, featuring a pregnane backbone with modifications at the 16α and 17α positions, contribute to its unique receptor interaction profile [5]. The compound's molecular formula of C21H30O4 and molecular weight of 346.5 g/mol position it within the category of modified progesterone derivatives that exhibit enhanced metabolic stability compared to the parent hormone [1]. The dihydroxy substitutions at positions 16α and 17α create steric interactions that influence both receptor binding affinity and the subsequent conformational changes required for receptor activation [5].

The receptor binding process involves multiple sequential steps, beginning with the diffusion of the lipophilic steroid across cellular membranes, followed by binding to the cytoplasmic progesterone receptor [6]. Upon ligand binding, the hormone-receptor complex undergoes nuclear translocation through importin-mediated transport mechanisms, where it subsequently interacts with progesterone response elements in target gene promoters [7]. This translocation process involves direct interaction between the activated receptor and importin α, facilitating the movement from cytoplasm to nucleus with kinetics that are enhanced by hormone binding [7].

Allosteric Modulation of Nuclear Hormone Receptors

Alfasone demonstrates significant allosteric modulatory effects on nuclear hormone receptor function, operating through mechanisms that extend beyond simple competitive binding [8] [9]. The allosteric regulation of steroid hormone receptors involves complex cooperative interactions between ligand binding, receptor dimerization, and DNA association, with each process influencing the others through conformational coupling [9].

The cooperativity framework for nuclear receptor function reveals that ligands like Alfasone function as allosteric molecular glues, facilitating the formation of stable ternary complexes composed of ligand, receptor, and coregulatory proteins [9]. This mechanism involves thermodynamic parameters that include intrinsic ligand affinity (K^II^~D~), coregulator binding affinity (K^I^~D~), and a cooperativity factor (α) that quantifies the mutual enhancement of binding events [9]. The cooperativity factor varies significantly across different nuclear receptor ligands, spanning five orders of magnitude in intrinsic binding affinities [9].

Alfasone's allosteric effects manifest through stabilization of the receptor's AF-2 domain, which adopts an active conformation conducive to coactivator recruitment [4] [10]. The AF-2 domain contains a highly conserved motif (φφXEφφ) that forms an amphipathic α-helical structure essential for transcriptional activation [4]. Upon ligand binding, helix 12 of the ligand-binding domain undergoes a dramatic conformational change, moving from a position that projects away from the protein core to one that is tightly packed against helices 3 and 4 [4]. This repositioning creates a hydrophilic surface that serves as the binding site for coactivator proteins [4].

The allosteric communication within nuclear receptor dimers demonstrates negative cooperativity, where the binding of one coactivator molecule to a receptor dimer inhibits the binding of a second coactivator [10]. This asymmetric coactivator recruitment results from allosteric changes transmitted through the dimer interface, effectively creating functional heterodimers even from identical receptor subunits [10]. Structural studies reveal that ligand conformation and cofactor binding sites are affected through these inter-subunit communications, providing a molecular basis for the fine-tuning of transcriptional responses [10].

The molecular dynamics simulations of nuclear receptor-ligand interactions confirm bidirectional cooperativity effects, where ligand presence stabilizes the AF-2 surface and enhances coregulator interactions, while coregulator binding increases overall receptor rigidification and prolongs ligand-receptor contact duration [9]. This bidirectional stabilization contributes to the formation of stable transcriptional complexes capable of sustained gene regulation.

Comparative Efficacy Against Endogenous Progesterone

The comparative analysis of Alfasone's efficacy relative to endogenous progesterone reveals distinct differences in receptor binding affinities, transcriptional activation potencies, and physiological effects that reflect the compound's unique structural modifications [11] [12]. While Alfasone was developed as a synthetic progestin, it was never marketed, distinguishing it from its derivative algestone acetophenide, which has found clinical application as an injectable contraceptive [13].

Direct binding studies comparing synthetic progestins to progesterone demonstrate varying degrees of receptor affinity and selectivity [11] [12]. 17α-hydroxyprogesterone caproate, a related compound in the same chemical family as Alfasone, exhibits only 26-30% of progesterone's binding affinity for human progesterone receptors, while maintaining comparable efficacy in gene expression assays [11] [12]. This dissociation between binding affinity and functional activity suggests that factors beyond simple receptor occupancy contribute to progestogenic effects.

The relative binding affinity studies reveal that synthetic progestins often demonstrate reduced binding to progesterone receptors compared to the natural hormone, yet can achieve comparable or enhanced biological effects through prolonged receptor occupancy and modified pharmacokinetic properties [12]. The binding affinity of synthetic progestins to glucocorticoid receptors remains minimal, with compounds like 17α-hydroxyprogesterone caproate showing only 4% of dexamethasone's binding affinity, indicating specificity for progesterone receptor-mediated pathways [12].

Functional comparisons between Alfasone and progesterone must consider the influence of structural modifications on receptor interaction dynamics [14]. The presence of hydroxyl groups at positions 16α and 17α in Alfasone creates additional hydrogen bonding opportunities with the receptor ligand-binding domain, potentially altering both the kinetics of binding and the stability of the hormone-receptor complex [14]. These modifications can enhance the secretory transformation of endometrial tissue, a key endpoint for progestogenic activity, while potentially providing extended duration of action compared to progesterone [14].

The pharmacological profile of synthetic progestins like Alfasone includes considerations of metabolic stability, bioavailability, and tissue distribution that influence their comparative efficacy [15]. While progesterone undergoes rapid hepatic metabolism and has a relatively short half-life, synthetic derivatives often incorporate structural features that confer resistance to enzymatic degradation [15]. However, these modifications can also introduce off-target effects through interactions with other steroid hormone receptors, including androgen, glucocorticoid, and mineralocorticoid receptors [15].

The comparative efficacy assessment must also account for tissue-specific receptor expression patterns and coregulator availability, which can significantly influence the relative potencies of different progestins [16] [17]. Estrogen receptor-progesterone receptor crosstalk represents a particularly important consideration, as estrogen priming can enhance progesterone receptor expression and modify the cellular response to progestogenic stimulation [16] [17]. The chromatin landscape and accessibility of progesterone response elements further modulate the comparative effectiveness of different ligands, with some synthetic progestins demonstrating preferential activity at specific genomic loci [17].

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 g/mol

Monoisotopic Mass

346.21440943 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

Explore Compound Types